molecular formula C13H5F6NO B1415340 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile CAS No. 2197056-54-3

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile

Cat. No.: B1415340
CAS No.: 2197056-54-3
M. Wt: 305.17 g/mol
InChI Key: ZMLFTLRSGITINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furan ring with a nitrile group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. These interactions often result in the inhibition or activation of the enzyme’s catalytic activity, thereby influencing the metabolic pathways in which these enzymes are involved . Additionally, this compound has been observed to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway[3][3]. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound is known to form stable complexes with certain enzymes, leading to either inhibition or activation of their catalytic functions . For example, its interaction with cytochrome P450 enzymes can result in the formation of a metabolite-enzyme complex that alters the enzyme’s activity . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, manifesting as liver damage, oxidative stress, and disruptions in metabolic homeostasis . Threshold effects have been observed, indicating that there is a critical dosage above which the compound’s adverse effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde and 2-furonitrile as the primary starting materials.

    Condensation Reaction: The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde undergoes a condensation reaction with the nitrile group of 2-furonitrile in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product. 4

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F6NO/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFTLRSGITINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile
Reactant of Route 2
Reactant of Route 2
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile
Reactant of Route 3
Reactant of Route 3
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile
Reactant of Route 4
Reactant of Route 4
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile
Reactant of Route 5
Reactant of Route 5
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile
Reactant of Route 6
Reactant of Route 6
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.